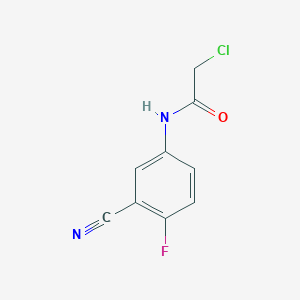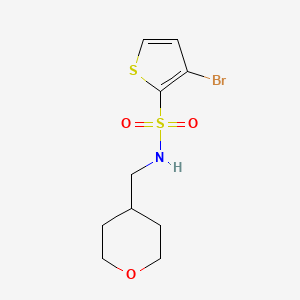
(E)-3-(4-chlorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(4-chlorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile, also known as CP-690,550, is a chemical compound that belongs to the class of Janus kinase inhibitors. It is a small molecule drug that has been developed for the treatment of autoimmune disorders such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Wirkmechanismus
Janus kinases (JAKs) are a family of intracellular enzymes that play a key role in the signaling pathways that regulate immune system function. (E)-3-(4-chlorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile works by selectively inhibiting the activity of JAK3, which is primarily expressed in immune cells. By inhibiting JAK3, (E)-3-(4-chlorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile reduces the activation of T-cells and other immune cells, which leads to a reduction in inflammation and autoimmune responses.
Biochemical and physiological effects:
(E)-3-(4-chlorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile has been shown to have several biochemical and physiological effects in preclinical and clinical studies. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the pathogenesis of autoimmune disorders. (E)-3-(4-chlorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile also reduces the activation and proliferation of T-cells, which play a key role in the immune response. In addition, (E)-3-(4-chlorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile has been shown to reduce the severity of joint inflammation and damage in animal models of rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-3-(4-chlorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified, which makes it an attractive target for drug development. (E)-3-(4-chlorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile also has a well-defined mechanism of action, which makes it a useful tool for studying the signaling pathways that regulate immune system function. However, (E)-3-(4-chlorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile has some limitations for lab experiments. It is a highly potent drug that can have off-target effects, which can complicate the interpretation of experimental results. In addition, (E)-3-(4-chlorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile can have variable pharmacokinetics in different animal models, which can affect the efficacy of the drug in preclinical studies.
Zukünftige Richtungen
(E)-3-(4-chlorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile has several potential future directions for research. One area of research is to investigate the efficacy of (E)-3-(4-chlorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile in combination with other drugs for the treatment of autoimmune disorders. Another area of research is to develop more selective JAK3 inhibitors that have fewer off-target effects. In addition, (E)-3-(4-chlorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile can be used as a tool to study the role of JAK3 in immune system function and the pathogenesis of autoimmune disorders. Finally, (E)-3-(4-chlorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile can be used as a starting point for the development of new drugs that target the JAK-STAT signaling pathway for the treatment of autoimmune disorders.
Synthesemethoden
The synthesis of (E)-3-(4-chlorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile involves a multi-step process that starts with the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate to form the corresponding chalcone. The chalcone is then reacted with hydroxylamine hydrochloride to form the oxime, which is cyclized with phosphorus oxychloride to form the oxazole ring. The resulting compound is then reacted with a nitrile to form (E)-3-(4-chlorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile.
Wissenschaftliche Forschungsanwendungen
(E)-3-(4-chlorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile has been extensively studied for its potential therapeutic applications in the treatment of autoimmune disorders. It has been shown to be effective in reducing the symptoms of rheumatoid arthritis, psoriasis, and inflammatory bowel disease in preclinical and clinical studies. (E)-3-(4-chlorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile works by inhibiting the activity of Janus kinases, which are involved in the signaling pathways that lead to inflammation and immune system activation.
Eigenschaften
IUPAC Name |
(E)-3-(4-chlorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2O/c13-11-3-1-9(2-4-11)7-10(8-14)12-5-6-15-16-12/h1-7H/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQBRWUATKOCQZ-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C2=CC=NO2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(\C#N)/C2=CC=NO2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-chlorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(2-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid](/img/structure/B7555136.png)
![2-[4-(1,3-Benzothiazol-2-ylmethyl)piperazin-1-yl]propanoic acid](/img/structure/B7555140.png)

![4-chloro-3-[(5-ethylfuran-2-yl)methylamino]-N,N-dimethylbenzamide](/img/structure/B7555152.png)

![N-[(3-chlorophenyl)methyl]-1-(oxan-4-yl)methanamine](/img/structure/B7555169.png)

![3-[(1-Methylimidazol-2-yl)methylamino]benzoic acid](/img/structure/B7555186.png)
![2-[1-[(5-Methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]piperidin-3-yl]ethanol](/img/structure/B7555199.png)
![N-[(1-methylimidazol-2-yl)methyl]quinolin-3-amine](/img/structure/B7555210.png)
![4-[3-(2-hydroxyethyl)piperidin-1-yl]-N-methylbenzenesulfonamide](/img/structure/B7555217.png)

![2-[2-(4,5-Dimethylimidazol-1-yl)ethoxy]benzoic acid](/img/structure/B7555233.png)
![2-[4-(3-Methylphenyl)butan-2-ylamino]cyclohexan-1-ol](/img/structure/B7555240.png)